molecular formula C16H23N3O6S B2922950 N1-(2-methoxyethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide CAS No. 874805-89-7

N1-(2-methoxyethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2922950
CAS No.: 874805-89-7
M. Wt: 385.44
InChI Key: MQHSOSXUKJMALT-UHFFFAOYSA-N
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Description

N1-(2-methoxyethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is a synthetic oxalamide-based compound designed for use in chemical synthesis and pharmaceutical research. This molecule features a unique structure combining a 2-methoxyethyl group, an oxalamide core, and a tosyl-protected oxazolidine moiety, making it a valuable building block for medicinal chemistry and drug discovery efforts. The oxalamide functional group is known to serve as a key scaffold for molecular recognition. The integrated oxazolidine and tosyl groups suggest potential applications in developing protease inhibitors or other biologically active small molecules. This product is intended for laboratory research purposes by qualified professionals. It is not intended for diagnostic or therapeutic use. For Research Use Only.

Properties

IUPAC Name

N-(2-methoxyethyl)-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O6S/c1-12-3-5-13(6-4-12)26(22,23)19-8-10-25-14(19)11-18-16(21)15(20)17-7-9-24-2/h3-6,14H,7-11H2,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHSOSXUKJMALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-methoxyethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, synthesizing findings from various studies, and presenting case studies and data tables to highlight its significance.

Chemical Structure and Properties

The compound features a unique structure that includes an oxalamide core, which is known for its versatility in biological applications. The presence of the methoxyethyl group and the tosylated oxazolidine moiety contributes to its chemical stability and potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of oxalamides exhibit significant antimicrobial properties. A study conducted by Zhao et al. (2019) demonstrated that compounds with similar oxalamide structures showed efficacy against various bacterial strains, suggesting a potential for this compound in treating infections caused by resistant bacteria .

Anticancer Potential

Another area of interest is the anticancer activity of this compound. Preliminary studies have shown that oxalamide derivatives can induce apoptosis in cancer cells. For instance, research published in PubMed highlighted that specific modifications in the oxalamide structure led to increased cytotoxicity against breast cancer cell lines . The mechanism appears to involve the disruption of mitochondrial function, leading to cell death.

Enzyme Inhibition

The compound's ability to inhibit certain enzymes has also been documented. A case study indicated that similar oxalamides could act as inhibitors of key enzymes involved in metabolic pathways, which could be beneficial in conditions such as diabetes and obesity . This suggests that this compound may have therapeutic applications beyond antimicrobial and anticancer effects.

Data Tables

Biological Activity Effect Reference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits metabolic enzymes

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of a series of oxalamide derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics used in clinical settings.
  • Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). Results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to those of established chemotherapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of N1-(2-methoxyethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide with structurally related oxalamide derivatives, based on substituent effects, synthesis, and reported activities.

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Activity/Use Reference(s)
Target Compound C₁₈H₂₅N₃O₆S* ~435.5* 2-Methoxyethyl, (3-tosyloxazolidinyl)methyl Inferred: Enzyme inhibition, drug design
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) C₂₃H₂₅N₃O₄ 407.46 2,4-Dimethoxybenzyl, pyridin-2-yl ethyl Umami flavoring agent (Savorymyx® UM33)
Compound 17 (N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide) C₁₉H₂₂N₂O₄ 342.39 4-Methoxyphenethyl, 2-methoxyphenyl CYP enzyme inhibition studies
Compound 28 (N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide) C₁₈H₁₈ClFN₂O₃ 364.80 3-Chloro-4-fluorophenyl, 4-methoxyphenethyl Cytochrome P450 4F11 activation
GMC-5 (N1-(1,3-dioxoisoindolin-2-yl)-N2-(4-methoxyphenyl)oxalamide) C₁₇H₁₃N₃O₅ 339.31 1,3-Dioxoisoindolin-2-yl, 4-methoxyphenyl Antimicrobial activity
N1-((3-Mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide C₂₄H₃₁N₃O₆S 489.6 Mesitylsulfonyl oxazolidine, 2-methoxyphenethyl Structural analog (sulfonyl group)

*Estimated based on structural similarity to .

Key Comparative Insights

Substituent Effects on Bioactivity: The tosyl group in the target compound may enhance stability and steric bulk compared to methoxy or aryl groups in analogs like S336 or Compound 16. This could improve binding to hydrophobic enzyme pockets but reduce aqueous solubility .

Synthetic Routes :

  • Oxalamides are typically synthesized via oxalyl chloride-mediated coupling of amines (e.g., ). The target compound likely follows a similar route, with protection of the oxazolidine nitrogen prior to tosylation .

Functional Applications :

  • Antiviral/Enzyme Inhibition : Analogs with chloro/fluorophenyl groups (e.g., Compound 28) show activity against cytochrome P450 enzymes, suggesting the target compound’s tosyl group may similarly modulate enzymatic interactions .
  • Material Science : Hydroxy-terminated oxalamides (e.g., OXA1 in ) initiate polymerization of lactides, hinting that the target’s methoxyethyl group could serve as a initiator in polymer synthesis .
  • Flavoring : S336’s regulatory approval as a flavoring agent highlights the role of substituents like pyridin-ethyl in taste modulation, though the target’s tosyl group may limit such applications .

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